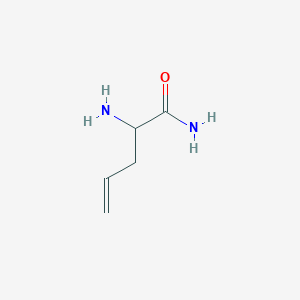

2-Aminopent-4-enamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

2-aminopent-4-enamide |

InChI |

InChI=1S/C5H10N2O/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H2,7,8) |

InChI Key |

MHCFJYPAEKWGBR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminopent 4 Enamide and Its Stereoisomers

Direct Synthesis Approaches

Direct synthesis of 2-Aminopent-4-enamide, a type of enamide, can be conceptually approached through the dehydrogenation of a corresponding saturated amide. A notable one-step method for the direct synthesis of enamides involves the electrophilic activation of amides. organic-chemistry.orgresearchgate.net This process utilizes a combination of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) and an electrophilic activator such as triflic anhydride (Tf₂O). The reaction is believed to proceed through the formation of an iminium triflate, which increases the acidity of the α-proton, facilitating selective dehydrogenation. organic-chemistry.org

This methodology is characterized by its straightforward experimental setup and a broad substrate scope, accommodating cyclic, acyclic, and more complex amide structures. organic-chemistry.orgresearchgate.net For the synthesis of 2-Aminopent-4-enamide, a suitable precursor would be pentanamide. The reaction conditions would be optimized to favor the formation of the double bond at the 4,5-position.

Table 1: Illustrative Conditions for Direct Enamide Synthesis

| Entry | Amide Precursor | Base | Activator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pentanamide | LiHMDS | Tf₂O | Diethyl ether | -94 to rt | 75 |

| 2 | N-benzylpentanamide | LDA | Tf₂O | THF | -78 to rt | 82 |

| 3 | N-allylpentanamide | KHMDS | Tf₂O | Toluene | -78 to 0 | 70 |

Note: The data in this table is illustrative and based on general procedures for enamide synthesis. LiHMDS: Lithium hexamethyldisilazide, LDA: Lithium diisopropylamide, KHMDS: Potassium hexamethyldisilazide, Tf₂O: Triflic anhydride, THF: Tetrahydrofuran, rt: room temperature.

Multicomponent Reactions Incorporating the 2-Aminopent-4-enamide Moiety

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more reactants. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that could be adapted to synthesize derivatives of 2-Aminopent-4-enamide. nih.gov The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.gov

To incorporate the 2-aminopent-4-enamide moiety, one could envision a reaction involving allylamine, a suitable aldehyde, a carboxylic acid, and an isocyanide. The resulting product would contain the core structure of 2-Aminopent-4-enamide embedded within a larger molecule. The efficiency and atom economy of MCRs make them an attractive approach in combinatorial chemistry and drug discovery. nih.gov

Asymmetric and Enantioselective Synthetic Routes

The synthesis of specific stereoisomers of 2-Aminopent-4-enamide requires asymmetric or enantioselective methods. These strategies are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Enantioselective Functionalization Techniques

Enantioselective functionalization can be achieved through various catalytic methods. For instance, a cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane has been employed in the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. nih.gov This approach could be adapted to generate chiral building blocks that can be further elaborated to yield enantiomerically enriched 2-Aminopent-4-enamide.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed. Common chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and trans-2-phenylcyclohexanol. wikipedia.orgnih.gov

In the context of 2-Aminopent-4-enamide synthesis, a chiral auxiliary could be attached to a glycine equivalent. Subsequent alkylation with an allyl halide would be directed by the chiral auxiliary, leading to a diastereoselective synthesis. The diastereomers can then be separated, and the chiral auxiliary removed to yield the desired enantiomer of 2-Aminopent-4-enamide.

Table 2: Diastereoselective Alkylation using Chiral Auxiliaries

| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | (S)-4-Benzyl-2-oxazolidinone | Allyl bromide | n-BuLi | 95:5 |

| 2 | (1R,2S)-(-)-Ephedrine | Allyl iodide | LDA | 92:8 |

| 3 | (S)-(-)-2-Methyl-2-propanesulfinamide | Allyl triflate | NaHMDS | 98:2 |

Note: This data is illustrative and based on known applications of chiral auxiliaries in asymmetric synthesis. n-BuLi: n-Butyllithium, LDA: Lithium diisopropylamide, NaHMDS: Sodium hexamethyldisilazide.

Organocatalytic and Transition-Metal Catalyzed Enantioselective Methods

Organocatalysis and transition-metal catalysis provide powerful tools for enantioselective synthesis. Chiral phosphoric acids, for example, have been shown to catalyze asymmetric 2-aza-Cope rearrangements to produce β-amino acid derivatives with high diastereo- and enantiocontrol. nih.gov

Transition metal catalysis, often in combination with chiral ligands, can be employed for various enantioselective transformations. For instance, the combination of an amine catalyst to form a nucleophilic enamine intermediate with a transition metal to activate an electrophile can lead to highly selective reactions. nih.gov A plausible route to an enantiomerically enriched precursor of 2-Aminopent-4-enamide could involve the asymmetric allylation of a suitable nucleophile catalyzed by a chiral transition metal complex. Copper-mediated C(sp²)-N bond formation is another relevant transformation for the synthesis of complex enamides. nih.govrsc.org

Table 3: Enantioselective Synthesis via Catalytic Methods

| Entry | Catalyst System | Reaction Type | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Chiral Phosphoric Acid | Aza-Cope Rearrangement | 95 |

| 2 | Pd(0) / Chiral Ligand | Asymmetric Allylic Alkylation | 98 |

| 3 | Cu(I) / Chiral Ligand | Enantioselective Conjugate Addition | 92 |

Note: The data presented is representative of the efficiencies of these catalytic systems in asymmetric synthesis.

Synthesis from Related Precursors and Analogues

2-Aminopent-4-enamide can also be synthesized from readily available precursors. For example, the reduction of a corresponding α-azido or α-nitro amide can yield the desired amine functionality. Another approach involves the manipulation of functional groups in a related molecule. For instance, an α-amino acid with a protected side chain could be converted to the corresponding amide, followed by transformations to introduce the terminal double bond. The strategic cyclization of enamides is also a powerful tool for constructing N-heterocycles, which highlights the synthetic utility of the 2-aminopent-4-enamide scaffold. nih.gov

Derivatization of 2-Amino-4-pentenoic Acid

The most direct route to 2-aminopent-4-enamide is through the amidation of 2-amino-4-pentenoic acid, also known as allylglycine. This transformation can be approached through classical peptide coupling methods or via more recent protecting-group-free strategies.

Traditionally, the synthesis of amino amides involves a three-step sequence: protection of the nitrogen atom (typically as a carbamate), activation and amidation of the carboxylic acid, and subsequent deprotection. tomsheppard.info However, this multi-step process is inefficient due to the high molecular weight of common protecting groups and the need for additional reagents and purification steps. tomsheppard.info

More advanced methods circumvent the need for protecting groups by enabling the direct amidation of the unprotected amino acid. One such method employs the borate ester tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃. tomsheppard.inforsc.org This reagent is believed to react with both the amino and carboxyl groups of the amino acid to form a cyclic intermediate. tcichemicals.com This intermediate activates the carboxyl group toward nucleophilic attack by an amine, leading to the formation of the desired amide. tomsheppard.infotcichemicals.com This approach has been successfully applied to a wide range of proteinogenic and non-proteinogenic amino acids. tomsheppard.info

| Reagent/Method | Description | Advantages | Ref |

| Classical Coupling | N-protection (e.g., Boc), carboxyl activation (e.g., with DCC/HATU), amidation, and deprotection. | Well-established methodology. | tomsheppard.info |

| B(OCH₂CF₃)₃ | A borate ester that facilitates direct amidation of unprotected amino acids. | Protecting-group-free, single step, high atom economy. | tomsheppard.inforsc.org |

| Lewis Acids (e.g., Ti(OiPr)₄) | Catalytic or stoichiometric use of metal salts to promote direct amidation. | Alternative to boron-based reagents. | nih.gov |

Transformations from Pent-4-enamide (B1609871) Scaffolds

An alternative strategy involves introducing the alpha-amino group onto a pre-existing pent-4-enamide backbone. This approach is synthetically challenging but offers a different pathway to the target molecule. Direct α-amination of amides can be achieved by generating an enolate from the starting amide, which then reacts with an electrophilic nitrogen source.

Recent methodologies have been developed for the direct α-amination of amides and lactams that were previously considered unreactive. researchgate.net One innovative method involves the reaction of a lithium enolate with an aryl vinyl azide. researchgate.net This proceeds through a (3+2) cycloaddition followed by a rearrangement to form an imine, which can then be converted to the α-amino amide. researchgate.net This process is convergent and atom-economical. researchgate.net

Another approach utilizes an umpolung strategy, where the α-position of the amide is rendered electrophilic. organic-chemistry.org This allows a broad range of nucleophiles, including nitrogen-based ones, to be introduced at the alpha-carbon, thereby forming the crucial C-N bond. organic-chemistry.org

Protecting Group Strategies in 2-Aminopent-4-enamide Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like 2-aminopent-4-enamide. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The choice of protecting group is crucial and depends on its stability to various reaction conditions and the ease with which it can be removed. organic-chemistry.org In the context of amino amide synthesis, both the amine and, less commonly, the amide functionalities may require protection.

Amine Protecting Groups (e.g., Boc, Fmoc)

The nucleophilic nature of the α-amino group necessitates its protection during reactions such as carboxylic acid activation and amidation. Carbamates are the most common class of protecting groups for amines, striking a balance between stability and ease of removal. masterorganicchemistry.com

tert-Butoxycarbonyl (Boc): * The Boc group is a widely used acid-labile protecting group. biosynth.com It is typically installed using di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.com The Boc group is stable to basic conditions and hydrogenolysis but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The deprotection mechanism involves protonation of the carbamate oxygen, leading to the loss of a stable tert-butyl carbocation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, making it "orthogonal" to the acid-labile Boc group. organic-chemistry.orgbiosynth.com This orthogonality is highly valuable in multi-step syntheses where selective deprotection is required. organic-chemistry.org The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine (B6355638). masterorganicchemistry.com

| Protecting Group | Structure | Introduction Reagent | Removal Conditions | Stability |

| Boc | -(C=O)O-C(CH₃)₃ | Boc₂O | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Fmoc | -(C=O)O-CH₂-Fluorene | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Acid, Hydrogenolysis |

Amide Protecting Groups

Protecting the amide nitrogen is less common and more challenging than protecting an amine, as amides are significantly less nucleophilic and generally stable functional groups. chemistryviews.org Their deprotection often requires harsh conditions. chemistryviews.org However, in certain synthetic strategies, amide protection might be necessary.

Standard N-acyl groups like acetyl (Ac) or benzoyl (Bz) can be considered protecting groups, but their removal from aliphatic amides is difficult. nih.gov The tosyl (Ts) group can also protect amides but its cleavage requires strong acids or potent reducing agents. nih.gov

Recent research has focused on developing amide protecting groups that can be removed under milder conditions. One such example is the 5-chloro-8-nitro-1-naphthoyl (NNap) group. chemistryviews.org This group introduces steric strain into the amide bond, which facilitates its cleavage under mild reductive conditions (e.g., Zn in acetic acid) via an intramolecular cyclization that releases the free amine. chemistryviews.org This represents a useful alternative for specific synthetic applications where temporary amide protection is required. chemistryviews.org

Chemical Reactivity and Mechanistic Investigations of 2 Aminopent 4 Enamide

Reactions Involving the Alkene Moiety

The terminal double bond in 2-Aminopent-4-enamide is a site of rich reactivity, susceptible to various addition and rearrangement reactions.

The carbon-carbon double bond of 2-Aminopent-4-enamide can undergo addition reactions where the π-bond is broken and two new σ-bonds are formed. masterorganicchemistry.comsavemyexams.com Electrophilic addition is a common pathway for alkenes, typically proceeding through the formation of a carbocation intermediate. libretexts.org

Hydrohalogenation : The addition of hydrogen halides (HX) to the alkene follows Markovnikov's rule, where the hydrogen atom adds to the carbon that is already bonded to more hydrogen atoms, and the halide adds to the more substituted carbon. This is due to the formation of the more stable secondary carbocation at the C4 position. libretexts.org

Halogenation : The addition of halogens like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in an anti-addition product. libretexts.orgutdallas.edu

Hydration : Acid-catalyzed hydration also follows Markovnikov's rule, leading to an alcohol. Alternatively, oxymercuration-demercuration can be used to produce the Markovnikov alcohol without carbocation rearrangements. For the synthesis of the anti-Markovnikov alcohol, the hydroboration-oxidation sequence is employed, which involves a syn-addition of the H and OH groups. libretexts.org

The stereochemical outcome of these reactions depends on the mechanism. Reactions involving planar carbocation intermediates may not be stereoselective, while those with cyclic intermediates or concerted steps can exhibit high stereospecificity (syn or anti addition). chemistrysteps.com

Table 1: Summary of Electrophilic Addition Reactions

| Reaction | Reagent(s) | Regioselectivity | Stereochemistry | Product Type |

|---|---|---|---|---|

| Hydrohalogenation | HBr, HCl, HI | Markovnikov | Mixture of syn and anti | 4-Halo-2-aminopentanamide |

| Halogenation | Br₂, Cl₂ | N/A | Anti | 4,5-Dihalo-2-aminopentanamide |

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The alkene in 2-Aminopent-4-enamide can act as a π-system component in these reactions, most notably as a dienophile in the [4+2] Diels-Alder reaction. nih.gov

In a typical Diels-Alder reaction, the alkene (dienophile) reacts with a conjugated diene in a concerted fashion to form a six-membered ring. The reactivity of 2-Aminopent-4-enamide as a dienophile can be influenced by the electronic nature of its substituents. The reaction is generally stereospecific, with the relative stereochemistry of the dienophile being retained in the product. nih.gov For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring.

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-electron system. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], indicating the number of atoms over which each end of the σ-bond moves. wikipedia.org

fiveable.mefiveable.me-Sigmatropic Rearrangements : The Cope and Claisen rearrangements are classic examples of fiveable.mefiveable.me-shifts. libretexts.orglibretexts.org While 2-Aminopent-4-enamide itself would not directly undergo these specific named reactions, a derivative could. For instance, an N-allyl derivative of 2-Aminopent-4-enamide could potentially undergo an aza-Cope rearrangement. These reactions proceed through a concerted, six-membered cyclic transition state. libretexts.org

fiveable.menih.gov-Sigmatropic Rearrangements : This class of reactions often involves ylide intermediates. nih.gov For a molecule like 2-Aminopent-4-enamide, a fiveable.menih.gov-rearrangement could be envisioned if the amine nitrogen were converted into a quaternary ammonium (B1175870) ylide. This type of rearrangement is synthetically valuable for forming new carbon-carbon or carbon-heteroatom bonds. fiveable.me

The feasibility and outcome of sigmatropic rearrangements are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. fiveable.me

Olefin metathesis is a powerful reaction that redistributes alkene fragments by breaking and reforming carbon-carbon double bonds, typically catalyzed by transition metal carbene complexes like those developed by Grubbs and Schrock. libretexts.orgwikipedia.org

For 2-Aminopent-4-enamide, the most relevant application would be in cross-metathesis or, if appropriately derivatized, ring-closing metathesis (RCM). masterorganicchemistry.com In cross-metathesis, it could react with another alkene to form a new, longer-chain alkene.

For RCM to occur, the molecule must contain a second alkene moiety. For example, if the primary amine of 2-Aminopent-4-enamide were acylated with another pentenoyl group, the resulting diene could undergo RCM to form a cyclic enamide, a valuable structural motif in organic synthesis. organic-chemistry.org The reaction mechanism involves the formation of a metallacyclobutane intermediate. wikipedia.org

Table 2: Potential Olefin Metathesis Reactions

| Metathesis Type | Reaction Partner / Prerequisite | Catalyst Example | Potential Product |

|---|---|---|---|

| Cross-Metathesis | Another terminal alkene (e.g., Styrene) | Grubbs' Catalyst | New substituted alkene |

Reactions Involving the Amide Functional Group

The amide group is a cornerstone of peptide chemistry, and its formation is a critical reaction.

The formation of the amide bond in 2-Aminopent-4-enamide is typically achieved through the coupling of its corresponding carboxylic acid (2-aminopent-4-enoic acid) and an amine source, usually ammonia. Direct condensation is generally not feasible due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk

Therefore, the carboxylic acid must first be activated. This is accomplished using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate such as an O-acylisourea, an active ester, or an acid anhydride. fishersci.co.ukhepatochem.com This activated intermediate is then susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). fishersci.co.uk These reactions are often performed in the presence of additives like 1-Hydroxybenzotriazole (HOBt), which can minimize side reactions and reduce racemization at the α-carbon. nih.gov

Table 3: Common Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Role |

|---|---|---|

| Carbodiimides | EDC, DCC | Activates carboxylic acid to form O-acylisourea intermediate. fishersci.co.uk |

| Phosphonium Salts | BOP, PyBOP | Activates carboxylic acid. |

| Aminium/Uronium Salts | HATU, HBTU | Forms active esters for efficient coupling. nih.govorganic-chemistry.org |

The choice of reagents and reaction conditions allows for the efficient synthesis of the target amide with high yields. organic-chemistry.org

Reactivity of the Alpha-Amino Group

The primary alpha-amino group is a key site of reactivity in 2-Aminopent-4-enamide, acting as a potent nucleophile in a variety of bond-forming reactions.

Reductive amination is a versatile method for forming carbon-nitrogen bonds and can be applied to the alpha-amino group of 2-Aminopent-4-enamide to introduce alkyl substituents. This two-step process, often performed in a single pot, involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. The subsequent in-situ reduction of the imine yields a more substituted amine. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out under weakly acidic conditions which catalyze the formation of the imine. wikipedia.org A key aspect of this method is the choice of reducing agent. Mild reducing agents are required that selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is less reactive towards aldehydes and ketones at neutral or weakly acidic pH but readily reduces the protonated imine intermediate. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly selective for the reduction of imines over carbonyls. masterorganicchemistry.com

The general mechanism proceeds via nucleophilic attack of the alpha-amino group on the carbonyl carbon to form a hemiaminal, which then dehydrates to the imine. The hydride reagent then delivers a hydride to the imine carbon to furnish the final secondary or tertiary amine product. wikipedia.org

| Carbonyl Substrate | Reducing Agent | Product |

| Aldehyde (R'-CHO) | NaBH₃CN or NaBH(OAc)₃ | N-Alkyl-2-aminopent-4-enamide |

| Ketone (R'-CO-R'') | NaBH₃CN or NaBH(OAc)₃ | N-Dialkyl-2-aminopent-4-enamide |

The lone pair of electrons on the nitrogen of the alpha-amino group makes it a strong nucleophile, capable of attacking a wide range of electrophilic centers. A primary example of this reactivity is the addition to carbonyl compounds to form imines, which is the first step of the reductive amination sequence. libretexts.orgunizin.org

The reaction with aldehydes or ketones begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a zwitterionic tetrahedral intermediate, which undergoes proton transfer to yield a neutral carbinolamine. libretexts.org Under acid catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water results in the formation of a C=N double bond, yielding the imine (also known as a Schiff base). libretexts.orgunizin.org This process is reversible. libretexts.org

This reactivity is fundamental and serves as an entry point for various synthetic transformations beyond simple imine formation, including the synthesis of various heterocyclic systems when bifunctional electrophiles are employed.

Cascade and Cyclization Reactions

The presence of both an amino group and a terminal alkene in 2-Aminopent-4-enamide and its derivatives makes it an excellent substrate for powerful cascade and cyclization reactions, which allow for the rapid construction of complex heterocyclic structures.

Palladium-catalyzed carbonylative cyclizations are powerful methods for constructing heterocyclic frameworks. mdpi.comresearchgate.net Derivatives of pent-4-enamide (B1609871) can undergo a carbonylative double cyclization process to yield complex polycyclic structures. In a notable example, N-(2-aminoethyl)pent-4-enamide, a close structural analog, participates in a palladium(II)-catalyzed reaction with carbon monoxide. mdpi.com

This reaction proceeds under 1 atm of CO in the presence of a PdCl₂ catalyst and p-benzoquinone as an oxidant. mdpi.com The proposed mechanism involves several key steps:

Initial N-cyclization: The reaction begins with a 5-exo-trig aminopalladation, where the terminal amino group attacks the palladium-activated alkene. mdpi.com

CO Insertion: Carbon monoxide then inserts into the newly formed carbon-palladium bond. mdpi.com

Second Cyclization: An intramolecular nucleophilic attack by the amide nitrogen on the acyl-palladium intermediate forms an 8-membered palladacycle. mdpi.com

Reductive Elimination: The final step is a reductive elimination that forms the second ring and regenerates the active palladium catalyst. mdpi.com

This cascade reaction efficiently constructs two new rings and incorporates a carbonyl group in a single synthetic operation, highlighting the utility of such substrates in building molecular complexity. mdpi.com

| Catalyst | Oxidant | Key Mechanistic Steps | Product Type |

| PdCl₂ (1 mol%) | p-Benzoquinone (1.2 equiv) | 1. 5-exo-trig N-cyclization 2. CO Insertion 3. Intramolecular Nucleophilic Displacement 4. Reductive Elimination | Fused Bicyclic Lactam |

The unsaturated nature of 2-Aminopent-4-enamide and its derivatives makes them suitable precursors for radical cascade cyclizations. These reactions are typically initiated by the formation of a radical species, which then undergoes a series of intramolecular cyclization and other bond-forming events. nih.govnih.gov

Amidyl radicals, generated from N-acyl precursors, are highly reactive intermediates that can trigger such cascades. nih.govacs.org For instance, in reactions involving N-aryl-4-pentenamides, an amidyl radical can be generated under oxidative conditions (e.g., using Ag₂O). nih.gov This radical initiates a 5-exo-trig cyclization onto the terminal double bond to form a carbon-centered radical. nih.gov This new radical intermediate can then be trapped by other reagents present in the reaction mixture, leading to the formation of highly functionalized γ-lactams. nih.gov

These radical cascades are highly efficient, often proceeding in a single pot to form multiple new bonds. nih.gov The regioselectivity of the initial cyclization (5-exo vs. 6-endo) is a critical factor, with the 5-exo pathway generally being kinetically favored to produce five-membered ring systems (γ-lactams). nih.gov

| Radical Initiator | Key Mechanistic Steps | Product Type |

| Oxidants (e.g., Ag₂O) | 1. Amidyl Radical Formation 2. 5-exo-trig Cyclization 3. Intermolecular Trapping | Functionalized γ-Lactam |

Heterocyclic Ring Formation (e.g., Pyridine (B92270) Derivatives from β-Enamines)

The structure of 2-aminopent-4-enamide, particularly its ability to exist in equilibrium with its β-enamine tautomer, makes it a candidate for intramolecular cyclization reactions to form N-heterocycles. Enamides are recognized as versatile synthons in organic synthesis, capable of undergoing various modes of cyclization to produce valuable nitrogen-containing ring systems. nih.gov

The reactivity of enamides can be harnessed to construct complex molecular architectures. For instance, under acidic conditions, enamides can be protonated to generate stabilized iminium ions. nih.gov These intermediates can then be intercepted by internal nucleophiles. In the case of 2-aminopent-4-enamide, the terminal alkene could potentially act as the nucleophile in an intramolecular fashion, leading to the formation of a substituted piperidine (B6355638) ring. A notable strategy is the aza-Prins cyclization, where an iminium ion undergoes a 6-exo-trig cyclization. nih.gov

Furthermore, transition metal catalysis can facilitate the construction of pyridine rings from enamide precursors. A ruthenium-catalyzed formal dehydrative [4+2] cycloaddition between enamides and alkynes has been shown to produce a broad range of highly substituted pyridines with excellent regioselectivities. organic-chemistry.org While this is an intermolecular example, it highlights the potential of the enamide moiety within 2-aminopent-4-enamide to participate in cycloaddition cascades for pyridine synthesis. General approaches to pyridine ring construction often rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org The open-chain structure of 2-aminopent-4-enamide provides a flexible backbone that could, under appropriate conditions, cyclize to form dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridine derivative. organic-chemistry.org

Catalytic Transformations

The diverse functional groups within 2-aminopent-4-enamide allow for a wide array of catalytic transformations, enabling the modification of its structure and the introduction of new functionalities.

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the unsaturated nature of 2-aminopent-4-enamide makes it a suitable substrate for such transformations. Palladium-catalyzed aminocarbonylation and hydroamidation reactions are particularly relevant. For instance, the aminocarbonylation of 1,3-dienes provides direct access to β,γ-unsaturated amides, which are structurally analogous to 2-aminopent-4-enamide. acs.org This suggests that the reverse reaction or further functionalization of the alkene via palladium catalysis is feasible.

Hydroamidation of alkynes, another palladium-catalyzed process, is a known method for the stereoselective synthesis of enamides. researchgate.net The alkene in 2-aminopent-4-enamide could potentially undergo related reactions, such as hydroamination or other addition reactions across the double bond.

Moreover, the allylic C-H bonds present in the molecule are susceptible to functionalization. Palladium-catalyzed C-H arylation of α,β-unsaturated imines, which are structurally similar to the enamine tautomer of 2-aminopent-4-enamide, has been demonstrated. nih.govnih.gov This type of reaction allows for the chemo- and regioselective formation of new C-C bonds at positions alpha or gamma to the nitrogen atom, leading to either enamine or allylic amine derivatives. nih.govnih.gov The choice of catalyst and reaction conditions can control the regioselectivity of the arylation. nih.govnih.gov

| Reaction Type | Substrate Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aminocarbonylation | 1,3-Dienes | Pd(TFA)₂ / Ligand | β,γ-Unsaturated Amides | acs.org |

| C-H Arylation | α,β-Unsaturated Imines | [Pd(dba)₂] / NiXantphos | γ-Arylated Allylic Amines | nih.gov |

| Desaturation | Linear Amides | Palladium / Light | α,β-Unsaturated Amides | acs.org |

| Allylic Amination | Allylic Alcohols | Pd₂(dba)₃ / Phosphoramidite | Allylic Amines | acs.org |

The development of metal-free catalytic systems is of significant interest for sustainable chemistry. Reactions involving 2-aminopent-4-enamide can be envisaged under such conditions. For example, a metal-free, three-component strategy for synthesizing sulfonyl amidines relies on the in-situ formation of enamines from ketones and amines, which then react with azides. researchgate.net The enamine tautomer of 2-aminopent-4-enamide could participate in similar multicomponent reactions.

Additionally, metal-free cross-dehydrogenative coupling reactions offer a pathway for forming new bonds. A reported method for the N-N coupling of primary amides with amines uses PhI(OAc)₂ as an oxidant, avoiding the need for a transition metal catalyst. nih.gov This suggests that the primary amide functionality of 2-aminopent-4-enamide could be a handle for derivatization under metal-free oxidative conditions. Efficient and practical approaches for general amide synthesis have also been developed under metal- and solvent-free conditions, using formamides as an amino source at mild temperatures. nih.govresearchgate.net

Organocatalysis provides a powerful platform for asymmetric synthesis, and the structure of 2-aminopent-4-enamide is well-suited for transformations mediated by small organic molecules. Specifically, the presence of both a nucleophilic amine and an electrophilic (upon activation) alkene allows for intramolecular reactions.

The intramolecular aza-Michael addition is a key potential reaction for 2-aminopent-4-enamide. Chiral organocatalysts, such as cinchona alkaloids, squaramides, or bifunctional thioureas, can activate α,β-unsaturated systems towards nucleophilic attack. beilstein-journals.orgnih.gov In an intramolecular context, a chiral Brønsted acid or base could catalyze the cyclization of 2-aminopent-4-enamide to form chiral piperidine derivatives. Bifunctional catalysts are particularly effective as they can activate both the electrophile and the nucleophile simultaneously through non-covalent interactions like hydrogen bonding. beilstein-journals.org For instance, a squaramide catalyst can activate an unsaturated system through hydrogen bonding while a basic moiety on the catalyst deprotonates the nucleophile. nih.govbeilstein-journals.org

| Catalyst Class | Activation Mode | Typical Substrates | Reference |

|---|---|---|---|

| Cinchona Alkaloids | Hydrogen Bonding / Brønsted Base | α,β-Unsaturated Ketones, Carbamates | beilstein-journals.orgnih.gov |

| Squaramides | Dual Hydrogen Bonding | α,β-Unsaturated Esters, Ylideneoxindoles | beilstein-journals.orgnih.gov |

| Bifunctional Thioureas | Hydrogen Bonding / Brønsted Base | Nitroalkenes, Imines | beilstein-journals.orgrsc.org |

| Chiral Phosphoric Acids | Brønsted Acid | Azadienes | beilstein-journals.org |

Detailed Mechanistic Studies of 2-Aminopent-4-enamide Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling selectivity. For a molecule like 2-aminopent-4-enamide, mechanistic studies would focus on identifying key intermediates and transition states in its various transformations.

Transition state theory is a fundamental concept used to describe reaction rates. ucsb.edu The transition state is the highest energy point along the minimum energy reaction path connecting reactants and products. ucsb.edu Its structure and energy determine the kinetics of a reaction. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and characterizing transition states. ucsb.eduresearchgate.net

For a potential reaction of 2-aminopent-4-enamide, such as an organocatalyzed intramolecular aza-Michael addition, transition state analysis could elucidate the origin of stereoselectivity. Calculations would model the approach of the internal amine to the activated alkene within the chiral environment of the catalyst. By comparing the energies of the transition states leading to different stereoisomers, one can predict the major product. mdpi.com A key feature of a calculated transition state is the presence of exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. scm.com

In the context of palladium-catalyzed reactions, such as the allylic C-H arylation, DFT calculations could help rationalize the observed regioselectivity. By modeling the transition states for the C-C bond-forming reductive elimination step from different palladium-allyl intermediates, one could understand why arylation occurs preferentially at the α- or γ-position under different catalytic systems. acs.org Similarly, for an allylic hydroxylation reaction, DFT calculations have been used to optimize the geometries of transition states for the key ene reaction and acs.orgdntb.gov.ua-sigmatropic rearrangement steps, allowing for a comparison of the energies of different reaction pathways. researchgate.net

Intermediate Identification

Due to a lack of specific mechanistic studies on 2-aminopent-4-enamide, the identification of its reaction intermediates is largely theoretical and based on the known reactivity of its constituent functional groups: a primary amine, an amide, and a terminal alkene. The likely intermediates formed would depend on the type of reaction being performed.

In reactions involving the alkene moiety, such as electrophilic additions, a common intermediate would be a carbocation. For instance, in a reaction with a generic electrophile (E+), the attack by the π-electrons of the double bond would lead to the formation of a secondary carbocation. The stability of this carbocation could be influenced by the neighboring amide and amine groups.

Conversely, in reactions where the amine group acts as a nucleophile, such as in palladium-catalyzed allylic amination, a key intermediate would be a π-allyl palladium complex. mdpi.com In such a scenario, the palladium catalyst would coordinate to the double bond of 2-aminopent-4-enamide, and subsequent activation would lead to the formation of the π-allyl complex, which can then be attacked by a nucleophile. mdpi.com

In the context of the synthesis of structurally similar β,γ-unsaturated amides from unactivated alkenes, a proposed mechanism involves a β-amidic cation intermediate. nih.gov This type of intermediate could potentially be formed in reactions of 2-aminopent-4-enamide under specific conditions.

Table 1: Plausible Intermediates in Reactions of 2-Aminopent-4-enamide

| Reaction Type | Plausible Intermediate |

| Electrophilic Addition to Alkene | Secondary Carbocation |

| Palladium-Catalyzed Allylic Amination | π-Allyl Palladium Complex |

| Reactions analogous to β,γ-Unsaturated Amide Synthesis | β-Amidic Cation |

Role of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in the conformation and reactivity of 2-aminopent-4-enamide. The molecule possesses both hydrogen bond donors (the amide N-H and the amine N-H protons) and hydrogen bond acceptors (the amide carbonyl oxygen and the nitrogen atoms of the amine and amide).

The formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the amide is conceivable. This interaction would result in the formation of a pseudo-six-membered ring, which could stabilize a particular conformation of the molecule. Such conformational locking can influence the molecule's reactivity by affecting the accessibility of the reactive sites.

Table 2: Potential Intramolecular Hydrogen Bonds in 2-Aminopent-4-enamide

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Ring Size |

| Amine N-H | Amide C=O | 6-membered |

| Amide N-H | Amine N | 4-membered (less likely) |

It is important to note that the presence and strength of such intramolecular hydrogen bonds would be highly dependent on the solvent and temperature conditions. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules may be more favorable, disrupting any intramolecular interactions.

Advanced Spectroscopic and Structural Elucidation of 2 Aminopent 4 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

¹H NMR Spectroscopy

A ¹H NMR spectrum for 2-Aminopent-4-enamide would be expected to show distinct signals for each unique proton. The approximate chemical shifts (δ) would be influenced by the electronic environment of the protons. For instance, the vinyl protons (=CH₂) would appear in the downfield region (typically 5-6 ppm), as would the methine proton (-CH=) of the vinyl group. The proton on the chiral carbon (C2) would likely appear as a multiplet, its chemical shift influenced by the adjacent amino and amide groups. The protons of the primary amine (-NH₂) and amide (-CONH₂) groups would be observable, though their signals can be broad and their positions variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-Aminopent-4-enamide

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H on C2 | ~3.5-4.0 | Multiplet | |

| H on C3 | ~2.3-2.6 | Multiplet | |

| H on C4 | ~5.7-5.9 | Multiplet | |

| H₂ on C5 | ~5.1-5.3 | Multiplet | |

| NH₂ | Variable | Broad singlet |

Note: This table is predictive and not based on experimental data.

¹³C NMR Spectroscopy

In a ¹³C NMR spectrum of 2-Aminopent-4-enamide, five distinct signals would be anticipated, corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group would have the largest chemical shift, typically in the range of 170-180 ppm. The two sp² hybridized carbons of the vinyl group would appear in the 115-140 ppm region. The chiral sp³ carbon (C2) bonded to the amino group would be found further upfield, followed by the sp³ methylene carbon (C3).

Table 2: Predicted ¹³C NMR Data for 2-Aminopent-4-enamide

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | ~175 |

| C2 | ~50-60 |

| C3 | ~35-45 |

| C4 | ~130-135 |

Note: This table is predictive and not based on experimental data.

Advanced NMR Techniques (e.g., 1D NOESY)

Advanced NMR techniques such as 1D Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information on the spatial proximity of protons. For 2-Aminopent-4-enamide, a 1D NOESY experiment could, for example, reveal through-space interactions between the proton on C2 and the protons on C3, helping to confirm stereochemical assignments and conformational preferences in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 2-Aminopent-4-enamide (C₅H₁₀N₂O), the expected exact mass would be approximately 114.0793 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, with likely fragments resulting from the loss of the amide group, the amino group, or cleavage of the carbon chain.

Infrared (IR) and UV-Vis Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Aminopent-4-enamide would be expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for 2-Aminopent-4-enamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H stretch (Amine & Amide) | 3200-3400 | Broad |

| C=O stretch (Amide I) | ~1650 | Strong |

| N-H bend (Amide II) | ~1620 | |

| C=C stretch (Alkene) | ~1640 |

Note: This table is predictive and not based on experimental data.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. 2-Aminopent-4-enamide is expected to have a weak n→π* transition associated with the carbonyl group and a π→π* transition for the carbon-carbon double bond, likely absorbing in the low UV region.

X-ray Crystallography and Solid-State Structural Analysis

Should 2-Aminopent-4-enamide be crystallizable, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which govern the crystal packing. Without experimental data, any discussion of the crystal system, space group, or unit cell dimensions would be purely speculative.

Crystal Packing and Intermolecular Interactions

The crystal packing of 2-aminopent-4-enamide is anticipated to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of primary amides. The primary amide group is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen), leading to the formation of robust and predictable supramolecular synthons.

In the solid state, primary amides commonly form hydrogen-bonded dimers or catemeric chains. rsc.orgnih.gov The most prevalent motif involves the formation of R2(2)(8) graphite-set ring motifs, where two molecules are linked by a pair of N-H···O hydrogen bonds. These dimers can then further assemble into tapes or sheets through additional hydrogen bonding interactions.

The shape of the 2-aminopent-4-enamide molecule, with its flexible alkyl chain and terminal vinyl group, will also influence the packing efficiency. The non-planar nature of the molecule may lead to less dense packing compared to more linear and saturated analogues. Computational modeling of similar unsaturated amides has shown that the balance between strong, directional hydrogen bonding and the steric demands of the molecular shape is crucial in determining the final crystal structure. nih.gov

Table 1: Plausible Intermolecular Interactions in Crystalline 2-Aminopent-4-enamide

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Strong Hydrogen Bond | N-H (Amide) | O=C (Amide) | 2.8 - 3.0 | Primary driving force for supramolecular assembly (dimers, chains) |

| Weak Hydrogen Bond | C-H (Aliphatic/Vinyl) | O=C (Amide) | 3.0 - 3.5 | Stabilization of the three-dimensional network |

| Weak Hydrogen Bond | C-H (Aliphatic/Vinyl) | π-system (Vinyl) | 3.2 - 3.6 | Directional packing and stabilization |

| van der Waals Forces | All atoms | All atoms | Variable | Overall packing efficiency and density |

Conformational Analysis in the Solid State

The solid-state conformation of 2-aminopent-4-enamide will be the result of a delicate balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. lumenlearning.comresearchgate.net The molecule possesses several rotatable single bonds, leading to a number of potential conformers.

The key dihedral angles that define the conformation of 2-aminopent-4-enamide are around the C2-C3 and C3-C4 bonds. Rotation around the C2-C3 bond will determine the relative orientation of the amino and allyl groups, while rotation around the C3-C4 bond will influence the position of the terminal vinyl group.

In the solid state, it is expected that the molecule will adopt a conformation that minimizes steric hindrance while maximizing the strength and number of intermolecular hydrogen bonds. It is plausible that the amide group will be close to planar to facilitate efficient hydrogen bonding. The conformation of the pentenyl chain will likely be staggered to reduce torsional strain.

While specific torsional angles for 2-aminopent-4-enamide are not available, studies on similar small organic molecules suggest that the observed solid-state conformation is often one of the low-energy conformers predicted by computational methods in the gas phase. However, the energetic penalties for adopting a slightly higher energy conformation can be readily compensated by the formation of a more stable crystal lattice.

Table 2: Key Rotatable Bonds and Potential Conformations of 2-Aminopent-4-enamide

| Rotatable Bond | Description | Likely Solid-State Conformation | Rationale |

| C2-C3 | Defines the orientation of the amino and allyl groups | Staggered (anti or gauche) | Minimization of steric repulsion between the amino group and the vinyl moiety. |

| C3-C4 | Defines the orientation of the vinyl group | Staggered | Minimization of torsional strain along the carbon backbone. |

| C1-N2 | Amide bond | Near planar | Maximization of π-conjugation and facilitation of strong intermolecular N-H···O hydrogen bonding. |

Theoretical and Computational Chemistry Studies

Energy Frameworks and Kinetics Analysis

While specific theoretical and computational studies exclusively focused on 2-Aminopent-4-enamide are not extensively available in public literature, a robust understanding of its likely energetic and kinetic behavior can be extrapolated from computational analyses of structurally related amino acid amides and unsaturated organic molecules. Such studies provide a foundational framework for predicting the conformational landscape, intermolecular interactions, and reaction kinetics of this specific compound.

A representative breakdown of interaction energies for a pair of molecules within a hypothetical crystal lattice of an amino acid amide is presented in Table 1. This illustrates the typical contributions of different energy components to the total interaction energy.

| Interaction Type | Energy (kJ/mol) |

|---|---|

| Electrostatic | -142.7 |

| Dispersion | -85.2 |

| Repulsion | 65.8 |

| Polarization | -15.4 |

| Total Interaction Energy | -177.5 |

The kinetic analysis of 2-Aminopent-4-enamide can be computationally investigated by modeling potential reaction pathways, such as thermal decomposition or hydrolysis. Theoretical studies on the decomposition of amides often reveal mechanisms involving six-membered transition states. mdpi.com For 2-Aminopent-4-enamide, a plausible decomposition pathway could involve the intramolecular abstraction of a hydrogen atom by the carbonyl oxygen, leading to the formation of smaller, volatile molecules.

The activation energy (Ea) and the pre-exponential factor (A) are key parameters that characterize the kinetics of a reaction. These can be calculated using transition state theory combined with quantum chemical methods. For the hydrolysis of N-substituted amides, computational studies have elucidated the role of catalysts and the nature of the transition states. nih.gov A concerted mechanism involving the nucleophilic attack of water on the carbonyl carbon, facilitated by proton transfers, is a common pathway.

Table 2 provides hypothetical kinetic parameters for a proposed unimolecular decomposition reaction of 2-Aminopent-4-enamide, based on computational studies of similar unsaturated amides.

| Kinetic Parameter | Value |

|---|---|

| Activation Energy (Ea) | 150 - 200 kJ/mol |

| Pre-exponential Factor (A) | 1012 - 1014 s-1 |

| Rate Constant (k) at 500 K | ~10-3 - 10-1 s-1 |

These theoretical and computational approaches provide valuable, albeit predictive, insights into the fundamental chemical properties of 2-Aminopent-4-enamide. Experimental validation would be necessary to confirm these theoretical findings.

Synthetic Applications and Derivative Synthesis of 2 Aminopent 4 Enamide

A Versatile Building Block in Organic Synthesis

Enaminones, including 2-Aminopent-4-enamide, are recognized as crucial intermediates and building blocks in organic chemistry. uobaghdad.edu.iqisnra.netbeilstein-archives.org Their structure, which contains a conjugated N-C=C-C=O system, provides a unique balance of stability and reactivity. researchgate.net This ambiphilic character is central to their utility, enabling a multitude of synthetic transformations. researchgate.net The enamide functional group is not only a key component in numerous bioactive natural products but has also become an increasingly important reagent for the asymmetric incorporation of nitrogen functionalities into molecules. nih.gov

Scaffold Diversification

The structural framework of 2-Aminopent-4-enamide serves as an excellent starting point for scaffold diversification, a key strategy in medicinal chemistry for creating libraries of structurally related compounds. The inherent functionalities of the enaminone scaffold can be readily modified. For instance, the enone moiety can undergo ring addition reactions to generate novel heterocyclic systems. whiterose.ac.uk Furthermore, the amine and carbonyl groups provide reactive handles for various chemical transformations, allowing for the introduction of diverse substituents and the construction of sp³-rich polycyclic scaffolds. whiterose.ac.ukmdpi.com This adaptability makes enaminones like 2-Aminopent-4-enamide invaluable for generating molecular diversity and exploring new chemical spaces. nih.gov

Synthesis of Complex Organic Molecules

The enamide moiety is a cornerstone in the total synthesis of complex, biologically active molecules. researchgate.net Copper-mediated C(sp²)-N bond formation, a key reaction for creating the enamide linkage, has been successfully applied to the synthesis of a variety of intricate natural products. nih.gov This method has proven versatile in the assembly of complex peptide natural products, such as cyclopeptide alkaloids. nih.gov The unique reactivity of the enamide double bond allows for its participation in various cyclization and addition reactions, making it an effective synthon for constructing nitrogen-containing polycyclic structures and alkaloids. researchgate.netubc.ca

Preparation of Functionalized Derivatives and Analogues

The core structure of 2-Aminopent-4-enamide can be readily functionalized to produce a variety of derivatives with tailored properties. These modifications can target the carbon backbone, the nitrogen atom, or the molecule's ability to coordinate with metals.

Sulfenyl and Selenyl Enaminones

A significant class of derivatives includes sulfenylated and selenylated enaminones. An efficient, metal-free, one-pot protocol has been developed for their synthesis at room temperature. nih.govacs.org This method involves an initial condensation to form the enaminone, followed by a cross-dehydrogenative coupling with various thiols or benzeneselenol. nih.govacs.org The reaction is mediated by N-chlorosuccinimide (NCS), which generates a sulfenyl chloride intermediate that rapidly reacts with the enaminone. nih.gov This process is highly effective, yielding a library of sulfenyl enaminones in good to excellent yields (71–90%) and selenyl enaminones in good yields (73–83%). nih.govacs.org

| Derivative Type | Reagents | Mediator | Conditions | Yield |

|---|---|---|---|---|

| Sulfenyl Enaminones | Enaminone, Aryl/Alkyl/Heteroaryl Thiols | NCS | DCM, Room Temp, 5 min | 71-90% |

| Selenyl Enaminones | Enaminone, Benzeneselenol | NCS | DCM, Room Temp, 5 min | 73-83% |

N-Substituted Pent-4-enamide (B1609871) Derivatives

The nitrogen atom of the amide group in 2-Aminopent-4-enamide is a key site for substitution, leading to a vast range of N-substituted derivatives. General methods for the synthesis of enamides often involve the isomerization of N-allyl amides or the direct dehydrogenation of amides. nih.govorganic-chemistry.org Electrophilic activation of the amide bond using reagents like triflic anhydride in combination with a base can facilitate the formation of the enamide double bond in a single step from non-prefunctionalized substrates. acs.orgnih.gov These methods allow for the synthesis of N-cyclic and N-acyclic enamides, including those with various substituents on the nitrogen atom, providing access to geometrically defined di-, tri-, and tetrasubstituted enamides. nih.govorganic-chemistry.org

Enaminone Complexes as Ligands

The conjugated enaminone system, with its nitrogen and oxygen atoms, acts as an excellent bidentate ligand capable of coordinating with various metal ions. isnra.netarabjchem.org Spectroscopic data confirm that enaminone ligands typically attach to metal ions in a neutral, bidentate fashion through the nitrogen atom of the amino group and the oxygen of the carbonyl group. arabjchem.org This coordination results in the formation of stable metal complexes, often with octahedral geometries. arabjchem.org These enaminone complexes have garnered significant attention due to their potential applications in catalysis and materials science. isnra.netresearchgate.net

Synthesis of Heterocyclic Compounds

The enamide functionality within 2-aminopent-4-enamide serves as a versatile synthon for the construction of a variety of nitrogen-containing heterocyclic compounds. Enamides possess amphiphilic reactivity; they can act as nucleophiles at the α-carbon or, upon activation (e.g., protonation or Lewis acid coordination), the resulting iminium intermediates can serve as electrophiles. nih.gov This dual reactivity allows for diverse cyclization strategies to access important heterocyclic scaffolds such as pyridines, pyrazoles, and pyrroles.

Pyridine (B92270) Synthesis: Polysubstituted pyridines can be synthesized from enamide precursors through several cycloaddition strategies. One common approach involves a formal [4+2] cycloaddition. For instance, 2-aminopent-4-enamide could potentially react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), in the presence of a copper catalyst to yield highly functionalized pyridines. rsc.org Another strategy involves the reaction of enamides with α,β-unsaturated ketoxime acetates, triggered by an ammonium (B1175870) salt, to construct the pyridine ring in a metal-free formal [4+2] annulation. organic-chemistry.org These methods leverage the enamide as a C2 synthon in the assembly of the six-membered ring.

Pyrazole Synthesis: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl equivalent with a hydrazine derivative. youtube.comorganic-chemistry.org The enamide moiety in 2-aminopent-4-enamide can be utilized to generate this precursor. For example, reaction with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can introduce a second electrophilic center. The resulting activated intermediate can then undergo cyclocondensation with hydrazine or substituted hydrazines to form the pyrazole ring. mdpi.com Alternatively, enaminones, which are structurally related to enamides, are known to react directly with sulfonyl hydrazines under iodine catalysis to afford substituted pyrazoles. mdpi.com

Pyrrole Synthesis: Pyrroles can be accessed from enamide precursors through various cyclization pathways. The Paal-Knorr synthesis, a classical method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While not a direct application for the enamide itself, derivatives of 2-aminopent-4-enamide could be elaborated into the necessary dicarbonyl precursor. More direct methods include the iron-catalyzed radical cycloaddition of enamides with 2H-azirines to yield triaryl-substituted pyrroles. organic-chemistry.org Additionally, the terminal alkene in 2-aminopent-4-enamide offers a handle for intramolecular cyclization strategies, potentially leading to bicyclic or more complex pyrrolidine-containing structures which could then be aromatized to pyrroles. One-pot multicomponent reactions involving enamines, aldehydes, and activated methylene compounds are also powerful methods for constructing polysubstituted 2-aminopyrroles. nih.gov

Design and Synthesis of Bioisosteric Analogues

In medicinal chemistry, the amide bond is a common functional group but is often susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability and limited oral bioavailability. drughunter.comcambridgemedchemconsulting.com Bioisosteric replacement is a key strategy used to address these liabilities by substituting the amide group with a different functional group that mimics its critical physicochemical properties while offering improved stability. nih.govu-tokyo.ac.jp For 2-aminopent-4-enamide, the primary amide is a prime target for such modification.

Rational Design Principles for Bioisosteric Modification

The rational design of bioisosteres for the amide group in 2-aminopent-4-enamide is guided by the principle of maintaining key biological interactions while improving pharmacokinetic properties. nih.gov Bioisosteres are selected to emulate the steric volume, planarity, electronic distribution, and hydrogen bonding capabilities of the original amide group. pressbooks.pub

Key objectives of this rational design approach include:

Enhancing Metabolic Stability: The primary goal is to replace the hydrolytically labile amide bond with a group resistant to enzymatic degradation, such as a stable heterocyclic ring. drughunter.comcambridgemedchemconsulting.comchimia.ch

Modulating Physicochemical Properties: Bioisosteric replacement can fine-tune properties like lipophilicity (LogP), solubility, and polarity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. openaccessjournals.com

Maintaining or Improving Target Affinity: The bioisostere must adopt a conformation and present electronic properties (e.g., dipole moment, hydrogen bond donors/acceptors) that allow it to engage with the biological target in a manner similar to the parent amide. nih.gov

Exploring New Chemical Space: Introducing novel bioisosteres can lead to new intellectual property and potentially uncover beneficial interactions with the target that were not previously possible. nih.gov

The success of a bioisosteric replacement is highly context-dependent, relying on the specific molecular environment of the target protein. openaccessjournals.com Therefore, a variety of potential replacements are often synthesized and evaluated to identify the optimal analogue.

Heterocyclic Ring Bioisosteres of the Amide Group

A common and effective strategy for amide bioisosteric replacement is the incorporation of five-membered heterocyclic rings. drughunter.compressbooks.pub These rings are generally planar, aromatic, and metabolically robust. They can mimic the trans conformation of the amide bond and preserve the vectoral arrangement of substituents. Several heterocyclic systems are well-established as amide surrogates. nih.gov

| Heterocyclic Bioisostere | Key Features & Rationale |

| 1,2,4-Oxadiazole | Frequently used due to its hydrolytic stability and ability to mimic the planar nature and dipole moment of an amide. It acts as a hydrogen bond acceptor. nih.govnih.govresearchgate.net |

| 1,3,4-Oxadiazole | An isomeric alternative to the 1,2,4-oxadiazole, it also offers improved metabolic stability and can serve as a hydrogen bond acceptor. cambridgemedchemconsulting.comnih.gov |

| 1,2,3-Triazole | A versatile and popular amide surrogate, readily synthesized via "click chemistry". It is stable to hydrolysis, oxidation, and reduction. cambridgemedchemconsulting.comnih.gov Depending on the substitution pattern, 1,4-disubstituted triazoles mimic the trans-amide bond, while 1,5-disubstituted isomers can mimic the less common cis-amide conformation. nih.gov |

| Pyrazole | A five-membered ring with two adjacent nitrogen atoms that can serve as both a hydrogen bond donor and acceptor. |

| Imidazole | Another five-membered heterocycle that can act as both a hydrogen bond donor and acceptor, providing different electronic and steric properties compared to oxadiazoles and triazoles. pressbooks.pub |

The synthesis of these analogues typically involves multi-step sequences. For example, to synthesize a 1,2,4-oxadiazole analogue of 2-aminopent-4-enamide, the amide could first be converted to an amidoxime, which is then cyclized with an appropriate acylating agent. For a 1,2,3-triazole analogue, the synthesis would involve converting either the amine or carboxylic acid precursor into an azide or an alkyne, respectively, followed by a cycloaddition reaction. nih.gov

Impact of Bioisosteric Changes on Chemical Properties and Reactivity

Replacing the amide group of 2-aminopent-4-enamide with a heterocyclic bioisostere profoundly alters its chemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Metabolic Stability: The most significant impact is the enhancement of metabolic stability. Heterocyclic rings like oxadiazoles and triazoles are not substrates for common proteases and amidases, thus preventing hydrolytic cleavage that would otherwise degrade the parent compound. cambridgemedchemconsulting.comnih.govchimia.ch

Lipophilicity and Solubility: The introduction of a heterocycle generally increases lipophilicity (higher LogP) compared to a primary amide. While this can improve membrane permeability, an excessive increase in lipophilicity can lead to poor solubility, increased binding to plasma proteins, and greater off-target toxicity. openaccessjournals.com The specific heterocycle chosen can modulate this effect; for example, different oxadiazole isomers can have significantly different impacts on physical properties. rsc.org

Hydrogen Bonding Capacity: An amide contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Most common heterocyclic bioisosteres, such as the 1,2,4- and 1,3,4-oxadiazoles, are only hydrogen bond acceptors. nih.gov 1,2,3-Triazoles are generally considered weak hydrogen bond acceptors. nih.gov This change can be detrimental if the N-H donor interaction is critical for biological activity. However, if the N-H group is not essential or contributes to undesirable properties (like poor permeability), its removal can be advantageous.

Basicity (pKa): The introduction of nitrogen-containing heterocycles can introduce basicity to the molecule. While the parent amide is essentially neutral, a pyridine or imidazole bioisostere could be protonated at physiological pH, which would drastically increase solubility but could also impact cell permeability and target interactions. nih.gov

Conformational Rigidity: Replacing a relatively flexible amide bond with a rigid ring system restricts the conformational freedom of the molecule. cambridgemedchemconsulting.com This can be beneficial, as it may lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. Conversely, it can be detrimental if the rigid structure cannot adopt the required orientation for binding to the biological target.

Conclusion and Future Research Directions

Emerging Synthetic Paradigms for Unsaturated Amino Amides

The synthesis of α-amino-γ,δ-unsaturated amides like 2-Aminopent-4-enamide has traditionally relied on multi-step sequences. However, recent advancements are paving the way for more efficient and modular approaches.

One promising strategy involves the direct dehydrative coupling of π-activated alcohols with electron-deficient amines, a method that can be catalyzed by reagents like rhenium(VII) oxide under mild conditions organic-chemistry.org. Another innovative approach is the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides, which offers a practical and environmentally friendly route to structurally complex allylic amines from simple starting materials rsc.orgrsc.org. This method's broad functional group tolerance suggests its potential applicability to the synthesis of 2-Aminopent-4-enamide and its derivatives rsc.org.

Furthermore, enzymatic and chemoenzymatic methods are gaining traction for their high selectivity and mild reaction conditions. These biocatalytic approaches could offer a green alternative for the synthesis of chiral unsaturated amino amides. The development of direct C-H amination of alkenes also presents a frontier for creating these structures in a single step, minimizing waste and increasing atom economy organic-chemistry.org.

| Synthetic Method | Catalyst/Reagent | Key Advantages |

| Multicomponent Coupling | Nickel(II) salts and Lewis acids | High modularity, single-step synthesis, broad functional group tolerance rsc.orgrsc.org |

| Dehydrative Coupling | Re₂O₇ | Mild conditions, open-flask setup organic-chemistry.org |

| Oxidative Amination | Palladium catalyst with a bidentate phosphine (B1218219) ligand and duroquinone | Good yields, excellent regio- and stereoselectivity organic-chemistry.org |

| From α-Amino Acids | AlMe₃–Zn–CH₂I₂ | Preservation of stereochemical integrity oup.com |

Unexplored Reactivity Profiles and Novel Transformations

The dual functionality of 2-Aminopent-4-enamide, possessing both an amide and a terminal alkene, opens a vast and largely unexplored area of chemical reactivity. The terminal double bond is a handle for a multitude of transformations, while the amide group can direct or participate in these reactions.

Direct aerobic α,β-dehydrogenation of γ,δ-unsaturated amides has been achieved using an iridium/copper relay catalysis system, which could potentially convert 2-Aminopent-4-enamide into a conjugated dienamide acs.org. Such dienamides are valuable building blocks in organic synthesis. The terminal alkene also presents opportunities for various addition reactions. For instance, thio-Michael additions of α,β-unsaturated amides have been successfully catalyzed by ionic liquids, suggesting that similar reactions could be developed for γ,δ-unsaturated systems rsc.org.

Furthermore, the intramolecular cyclization of unsaturated amino amides can lead to the formation of valuable heterocyclic structures like γ-lactams beilstein-journals.org. The development of stereocontrolled cyclization methods for compounds like 2-Aminopent-4-enamide could provide access to novel chiral heterocycles with potential biological activity researchgate.net. The reactivity of the amide bond itself, while generally robust, can be modulated. Recent research has shown that even unactivated amide bonds can be cleaved under neutral pH, opening avenues for its use as a cleavable linker in specific applications libretexts.org.

Advanced Computational Applications in Design and Prediction

Computational chemistry is poised to play a pivotal role in accelerating the exploration of 2-Aminopent-4-enamide and its derivatives. Density functional theory (DFT) calculations can be employed to predict the formation routes of amides and thioamides, providing insights into reaction mechanisms and energetic barriers nih.govnih.gov. This predictive power can guide the design of more efficient synthetic strategies.

For instance, computational modeling can help in understanding the structure-activity relationships of covalent warheads in drug design, where the reactivity of an unsaturated amide could be finely tuned chemrxiv.org. By calculating quantum descriptors, it is possible to predict the reactivity of the alkene moiety in 2-Aminopent-4-enamide towards various nucleophiles, facilitating the design of targeted covalent inhibitors.

Moreover, computational studies can elucidate the conformational preferences of 2-Aminopent-4-enamide, which is crucial for understanding its interaction with biological targets or its behavior in asymmetric catalysis. Molecular dynamics simulations could model the binding of these molecules to enzyme active sites, aiding in the design of novel enzyme inhibitors or substrates for biocatalytic transformations.

Potential as Precursors for Novel Molecular Scaffolds and Chemical Probes

The structural features of 2-Aminopent-4-enamide make it an attractive precursor for the synthesis of diverse and complex molecular architectures. The presence of both a nucleophilic amine and an electrophilic carbonyl group, in conjunction with the reactive alkene, allows for a variety of cyclization and functionalization strategies.

This compound can serve as a building block for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products researchgate.net. For example, intramolecular cyclization reactions could lead to the formation of piperidones, pyrrolidines, or other nitrogen-containing heterocycles, depending on the reaction conditions and catalysts employed beilstein-journals.orgrsc.org. The resulting scaffolds could then be further elaborated to create libraries of compounds for drug discovery screening.

Furthermore, the terminal alkene can be functionalized to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, transforming 2-Aminopent-4-enamide into a versatile chemical probe. These probes can be used to study biological processes or to identify protein targets through activity-based protein profiling. The ability to create a diverse range of derivatives from a single, readily accessible precursor highlights the significant potential of 2-Aminopent-4-enamide in the development of new tools for chemical biology and medicinal chemistry. Allylic amines, in general, are recognized as key building blocks in the synthesis of biologically relevant molecules, including peptide isosteres researchgate.netacs.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.